molecular formula C8H6F2O2 B3130332 2-(3,4-Difluorophenoxy)acetaldehyde CAS No. 342435-27-2

2-(3,4-Difluorophenoxy)acetaldehyde

Cat. No.: B3130332
CAS No.: 342435-27-2
M. Wt: 172.13 g/mol
InChI Key: RNQLPHHLLJDRTJ-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenoxy)acetaldehyde is an organic compound with the molecular formula C8H6F2O2 It is characterized by the presence of a difluorophenoxy group attached to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenoxy)acetaldehyde typically involves the reaction of 3,4-difluorophenol with chloroacetaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3,4-difluorophenol attacks the carbon atom of chloroacetaldehyde, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenoxy)acetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 2-(3,4-Difluorophenoxy)acetic acid

    Reduction: 2-(3,4-Difluorophenoxy)ethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(3,4-Difluorophenoxy)acetaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenoxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the difluorophenoxy group can engage in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenoxy)acetaldehyde
  • 2-(3,5-Difluorophenoxy)acetaldehyde
  • 2-(3,4-Dichlorophenoxy)acetaldehyde

Uniqueness

2-(3,4-Difluorophenoxy)acetaldehyde is unique due to the presence of two fluorine atoms on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenoxy group imparts distinct electronic and steric properties, making this compound different from its analogs with single or no fluorine substitutions .

Properties

IUPAC Name

2-(3,4-difluorophenoxy)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQLPHHLLJDRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(2,2-Dimethoxyethoxy)-1,2-difluorobenzene Bromoacetaldehyde dimethyl acetal (3.3 ml, 27.9 mmol) and potassium carbonate (6.5 g, 47.1 mmol) were added to a solution of 3,4-difluorophenol (3.0 g, 23.4 mmol) in DMF (65 ml). The mixture was heated to 120° C. for 4 hours, cooled to room temperature and then quenched with a solution of aqueous ammonium chloride. The product was extracted into ethyl acetate, washed with water and brine, dried over magnesium sulphate, filtered and concentrated in vacuo to yield the title compound (5.1 g, 97%); 1H NMR (CDCl3) 3.45 (6H, s), 3.93 (2H, d, J 5.1 Hz), 4.67 (1H, t, J 5.1 Hz), 6.60 (1H, m), 6.74 (1H, m) and 7.03 (1H, m). Step 2. (3,4-Difluorophenoxy)-acetaldehyde A solution containing the product from Step 1 (5.1 g, 23.4 mmol), glacial acetic acid (4.5 ml) and concentrated sulphuric acid (2.7 ml) in water (50 ml) was heated at 100° C. for 5 hours. After cooling to room temperature, the product was extracted into diethyl ether. The organic extract was washed with aqueous sodium hydrogen carbonate solution, dried over magnesium sulphate, filtered an concentrated in vacuo. The product was purified by silica gel chromatography eluting with ethyl acetate:hexane (30:70) to yield the title compound (2.74 g, 68%); 1H NMR (CDCl3) 4.52 (2H, s), 6.59 (1H, m), 6.83 (1H, m), 7.08 (1H, m) and 9.82 (1H, s).
Name
4-(2,2-Dimethoxyethoxy)-1,2-difluorobenzene Bromoacetaldehyde dimethyl acetal
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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